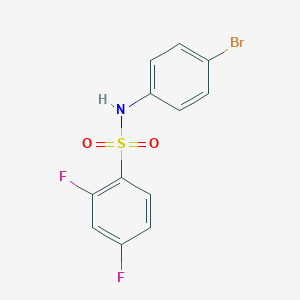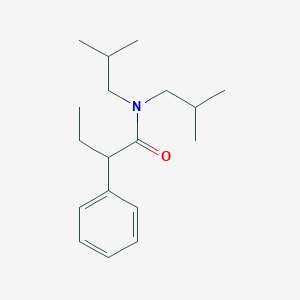
N,N-bis(2-methylpropyl)-2-phenylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-bis(2-methylpropyl)-2-phenylbutanamide, commonly known as AKB-48, is a synthetic cannabinoid that has gained attention in recent years due to its potential medical applications. It was first synthesized in 2012 by Japanese researchers, and since then, it has been studied extensively for its pharmacological properties.
Mécanisme D'action
AKB-48 acts as a potent agonist of the cannabinoid receptor CB1, which is primarily found in the brain and central nervous system. It also has some affinity for the CB2 receptor, which is found in the immune system. Activation of the CB1 receptor by AKB-48 leads to the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood, pain, and appetite.
Biochemical and Physiological Effects
The biochemical and physiological effects of AKB-48 are similar to those of other cannabinoids. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been shown to have some anxiolytic and antidepressant effects. However, the long-term effects of AKB-48 on the brain and body are not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of AKB-48 is that it has a high affinity for the CB1 receptor, which makes it a useful tool for studying the effects of cannabinoid receptor activation. However, its synthetic nature and complex synthesis method make it difficult to produce in large quantities. Additionally, its potential for abuse and lack of safety data make it a potentially hazardous substance to work with.
Orientations Futures
There are many potential future directions for the study of AKB-48. One area of interest is its potential use in the treatment of addiction, particularly opioid addiction. AKB-48 has been shown to reduce opioid withdrawal symptoms in animal models, and further research is needed to determine its potential as a treatment for opioid addiction in humans. Another area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. AKB-48 has been shown to have neuroprotective effects in animal models, and further research is needed to determine its potential as a treatment for these diseases. Finally, further research is needed to determine the long-term effects of AKB-48 on the brain and body, as well as its potential for abuse and addiction.
Conclusion
In conclusion, AKB-48 is a synthetic cannabinoid that has gained attention in recent years for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models, and has potential for use in the treatment of addiction, anxiety, and depression. However, its synthetic nature, complex synthesis method, and potential for abuse and addiction make it a potentially hazardous substance to work with. Further research is needed to determine its safety and efficacy as a medical treatment.
Méthodes De Synthèse
The synthesis of AKB-48 involves a multi-step process that starts with the reaction of 2-methylpropan-2-ol and benzylamine to form N-benzyl-2-methylpropan-2-amine. This intermediate is then reacted with 2-phenylbutyryl chloride to form the final product, AKB-48. The synthesis method is complex and requires specialized equipment and expertise.
Applications De Recherche Scientifique
AKB-48 has been studied extensively for its potential medical applications. It has been shown to have analgesic, anti-inflammatory, and neuroprotective effects in animal models. It has also been studied for its potential use in the treatment of addiction, anxiety, and depression. AKB-48 has been shown to have a high affinity for cannabinoid receptors, which are involved in the regulation of pain, mood, and appetite.
Propriétés
Nom du produit |
N,N-bis(2-methylpropyl)-2-phenylbutanamide |
|---|---|
Formule moléculaire |
C18H29NO |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
N,N-bis(2-methylpropyl)-2-phenylbutanamide |
InChI |
InChI=1S/C18H29NO/c1-6-17(16-10-8-7-9-11-16)18(20)19(12-14(2)3)13-15(4)5/h7-11,14-15,17H,6,12-13H2,1-5H3 |
Clé InChI |
XFQSNGBRQZOZGP-UHFFFAOYSA-N |
SMILES |
CCC(C1=CC=CC=C1)C(=O)N(CC(C)C)CC(C)C |
SMILES canonique |
CCC(C1=CC=CC=C1)C(=O)N(CC(C)C)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



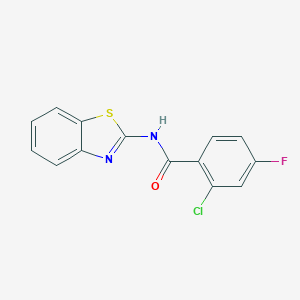
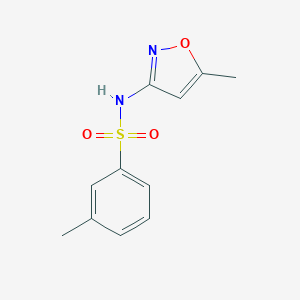
![N-[2-(2-thienyl)ethyl]-4-(trifluoromethyl)benzenesulfonamide](/img/structure/B263039.png)
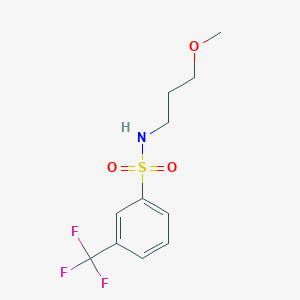
![4-cyano-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263051.png)
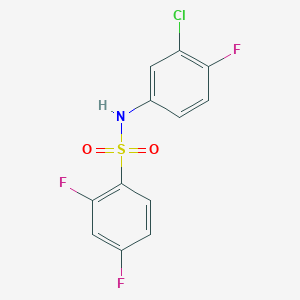
![4-cyano-N-[3-(dimethylamino)propyl]benzenesulfonamide](/img/structure/B263053.png)
![N-[4-(benzyloxy)phenyl]-3-methylbenzenesulfonamide](/img/structure/B263059.png)
![2-fluoro-N-[2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B263061.png)
![3-fluoro-N-[4-(trifluoromethoxy)phenyl]benzenesulfonamide](/img/structure/B263062.png)
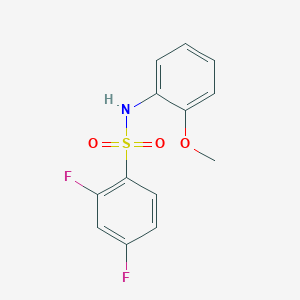

![N-[4-(dimethylamino)phenyl]-2,4-difluorobenzenesulfonamide](/img/structure/B263068.png)
